N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide is a complex organic compound characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a substitution reaction to introduce the difluorophenyl moiety.
Attachment of the cyano and methoxy groups: These groups can be introduced through nucleophilic substitution reactions, often using cyanide and methoxide ions as nucleophiles.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylethyl)-2-methylpropanamide
- N-(1-cyano-1-methylethyl)isobutyramide
- 1-cyano-trans-1,2-bis-(4′-methylbiphenyl)-ethylene
Uniqueness
N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the oxazole ring and difluorophenyl group, in particular, distinguishes it from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-17(9-20,10-24-2)22-15(23)5-6-16-21-8-14(25-16)12-4-3-11(18)7-13(12)19/h3-4,7-8H,5-6,10H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRONIBKPAIPHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CCC1=NC=C(O1)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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